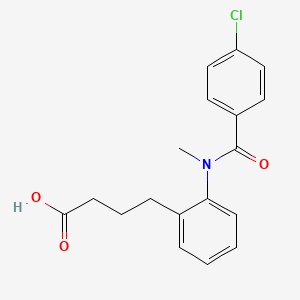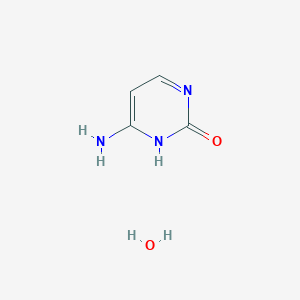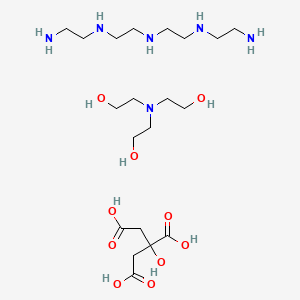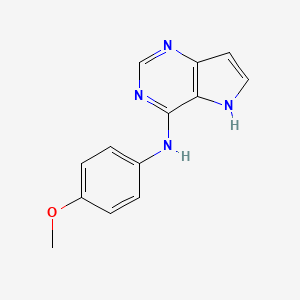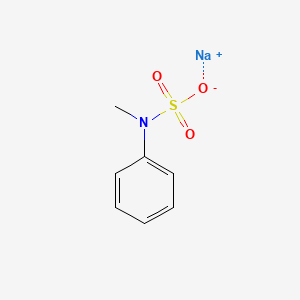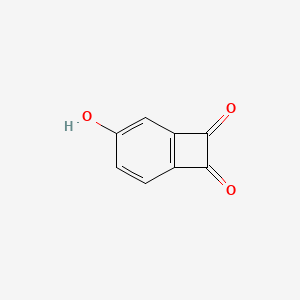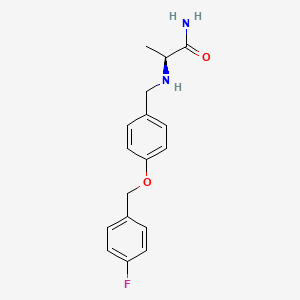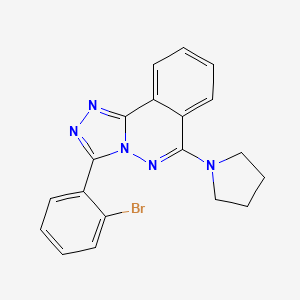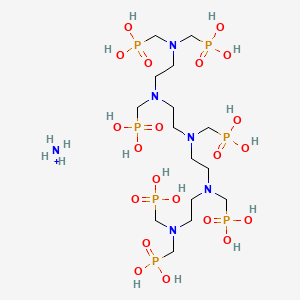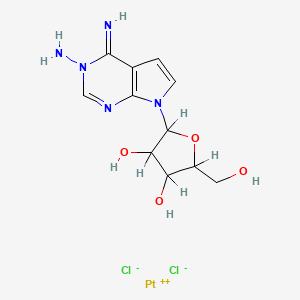
3-Aminotubercidindichloroplatinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotubercidindichloroplatinum(II) typically involves the reaction of tubercidin with platinum(II) chloride in the presence of an amine group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tubercidin} + \text{PtCl}_2 + \text{Amine} \rightarrow \text{3-Aminotubercidindichloroplatinum(II)} ]
Industrial Production Methods
Industrial production of 3-Aminotubercidindichloroplatinum(II) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
3-Aminotubercidindichloroplatinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often occur in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
科学的研究の応用
3-Aminotubercidindichloroplatinum(II) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Industry: It is used in the development of advanced materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 3-Aminotubercidindichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include guanine residues in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
類似化合物との比較
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: A platinum compound with a similar mechanism of action but reduced side effects.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Uniqueness
3-Aminotubercidindichloroplatinum(II) is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for targeted delivery and reduced toxicity makes it a promising candidate for further research and development .
特性
CAS番号 |
84738-88-5 |
|---|---|
分子式 |
C11H15Cl2N5O4Pt |
分子量 |
547.3 g/mol |
IUPAC名 |
2-(3-amino-4-iminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol;platinum(2+);dichloride |
InChI |
InChI=1S/C11H15N5O4.2ClH.Pt/c12-9-5-1-2-15(10(5)14-4-16(9)13)11-8(19)7(18)6(3-17)20-11;;;/h1-2,4,6-8,11-12,17-19H,3,13H2;2*1H;/q;;;+2/p-2 |
InChIキー |
DFGLBXDHMBKLHO-UHFFFAOYSA-L |
正規SMILES |
C1=CN(C2=C1C(=N)N(C=N2)N)C3C(C(C(O3)CO)O)O.[Cl-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


